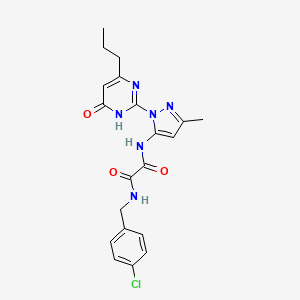

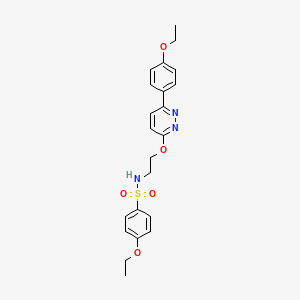

![molecular formula C11H15NO3S2 B2801398 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide CAS No. 2309782-07-6](/img/structure/B2801398.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

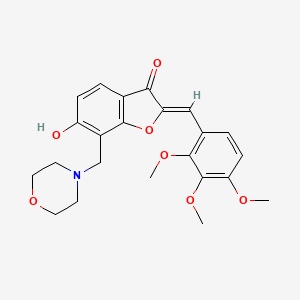

The synthesis of thiophene-based sulfonamides, which includes “N-((1-hydroxycyclohex-2-en-1-yl)methyl)thiophene-2-sulfonamide”, has been described in various studies . For instance, a p-methoxybenzyl (PMB) protection/deprotection approach has been used for the synthesis of thiophene-2-sulfonamides .Scientific Research Applications

Synthesis and Chemical Characterization

A novel approach for the asymmetric synthesis of a γ-secretase inhibitor using hydroxyl thiophene sulfonamide, demonstrating an efficient synthetic route through diastereoselective methylation and a chiral Strecker reaction, has been reported (Wang & Resnick, 2008). Additionally, the synthesis and spectroscopic investigation of sulfonamide derivatives have been conducted, providing insights into their electronic properties and stability through experimental and quantum chemical approaches (Mahmood, Akram, & Lima, 2016).

Biological Activities

Several studies have evaluated the biological activities of sulfonamide derivatives. For instance, novel sulfonamide inhibitors have shown potent inhibition effects on human carbonic anhydrase I and II, crucial for understanding the therapeutic potential of these compounds (Cakir et al., 2004). Moreover, new organosulfur metallic compounds synthesized with sulfonamide-based Schiff base ligands exhibited significant antimicrobial and antioxidant activities, indicating their potential as potent drugs (Hassan et al., 2021).

Molecular Docking and Spectroscopy Studies

The interaction between synthesized heterocyclic sulfonamide compounds and hemoglobin has been explored through spectroscopy and molecular modeling techniques, highlighting the potential of these compounds in toxicological and therapeutic processes (Naeeminejad et al., 2017). Additionally, the electronic structure and biological activities of methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate were investigated, revealing its antimicrobial activity and potential as a 1KE4 inhibitor (Vetrivelan, 2019).

Future Directions

Thiophene-based sulfonamides, including “N-((1-hydroxycyclohex-2-en-1-yl)methyl)thiophene-2-sulfonamide”, have potential therapeutic applications . Future research could focus on exploring these applications further, as well as investigating the detailed mechanism of action, physical and chemical properties, and safety profile of this compound.

Properties

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S2/c13-11(6-2-1-3-7-11)9-12-17(14,15)10-5-4-8-16-10/h2,4-6,8,12-13H,1,3,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWHVZAXRUPPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)

![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)

![(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol](/img/no-structure.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801333.png)

![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2801338.png)